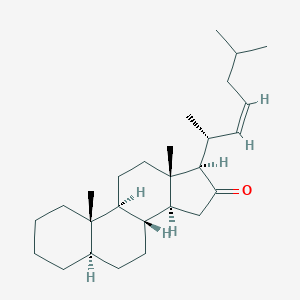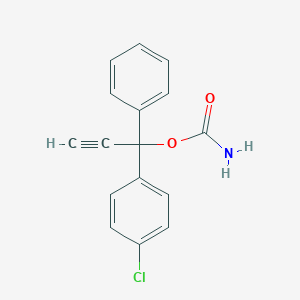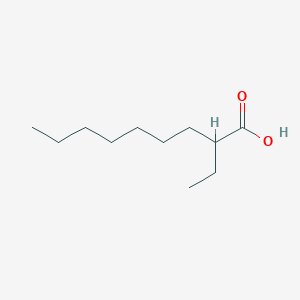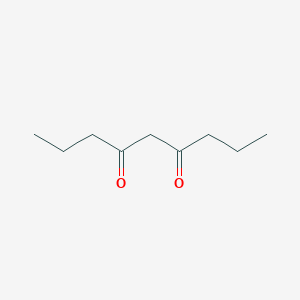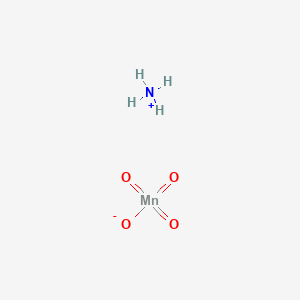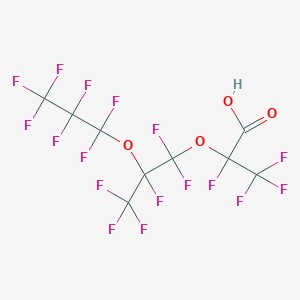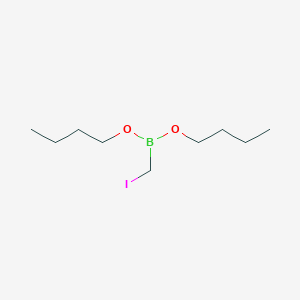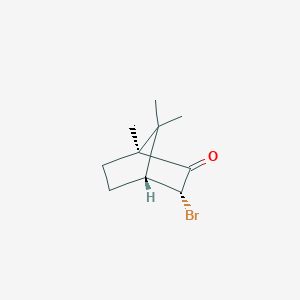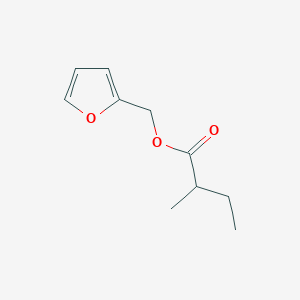![molecular formula C9H8O2 B079269 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 14381-41-0](/img/structure/B79269.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bicyclic compounds often involves intricate reactions, including Diels-Alder reactions, catalytic annulations, and photochemical reactions. For example, bicyclo[3.3.0]octane derivatives can be synthesized from precursors available through the catalytic Pauson-Khand reaction, illustrating the complex pathways involved in constructing these bicyclic frameworks (Yeo et al., 2006). Similarly, bicyclo[2.2.2]octa-2,5-dienes have been prepared enantiomerically pure, showcasing the precision required in synthesizing these compounds with specific stereochemistry (Otomaru et al., 2005).
Molecular Structure Analysis
The molecular structure of bicyclic compounds like bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is characterized by its unique bicyclic framework. These structures are often investigated using techniques like crystallography, revealing intricate details about their molecular geometry, bond lengths, angles, and overall three-dimensional arrangement. For instance, the molecular structure of related bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid was determined using crystallographic methods, highlighting the spatial arrangement of carboxyl groups and the planarity of adjacent double bonds (Hechtfischer et al., 1970).
Chemical Reactions and Properties
Bicyclic compounds participate in a variety of chemical reactions, demonstrating unique reactivity patterns due to their strained ring systems. They are involved in reactions such as hydroboration, photolysis, and cycloadditions, illustrating their versatility in synthetic chemistry. For example, bicyclo[3.2.1]octenes have been synthesized using stereodivergent reactions, showcasing the ability to control the stereochemistry in constructing these complex molecules (Liu et al., 2020).
Physical Properties Analysis
The physical properties of bicyclic compounds, including melting points, boiling points, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and can be significantly different from their acyclic counterparts. The unique arrangement of atoms within the bicyclic framework affects their physical behavior and interaction with solvents and other molecules.
Chemical Properties Analysis
Bicyclic compounds exhibit distinct chemical properties such as acidity, basicity, and reactivity towards various reagents. These properties are shaped by the tension within the bicyclic ring system and the electronic effects of substituents attached to the ring. The study of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, for example, has provided insights into the inductive effects of substituents in saturated systems, demonstrating the influence of substituents on reactivity and acidity (Exner & Böhm, 2002).
Aplicaciones Científicas De Investigación
Gradient Copolymer Preparation : Bicyclo[4.2.0]oct-6-ene-7-carboxamide, a related compound, is used in alternating copolymerization with cyclohexene, indicating applications in polymer synthesis and material engineering (Boadi & Sampson, 2021).
Degenerate Cope Rearrangement : Research on bicyclo[5.1.0]octa-2,5-diene, a structurally related molecule, contributes to understanding molecular rearrangements at room temperature, relevant for organic chemistry (Doering & Roth, 1963).
Crystal and Molecular Structure Analysis : The study of bicyclo[2,2,2]octa-2,5-diene-2,3-dicarboxylic acid's crystal structure offers insights into molecular geometry and interactions, important in crystallography and material science (Hechtfischer, Steigemann, & Hoppe, 1970).
Regioselective Lithiation : Research on [η6-(bicyclo[4.2.0]octa-1,3-5 triene)]tricarbonylchromium(0) reveals regioselective lithiation, which is crucial for selective organic synthesis and functional group manipulation (Kündig, Ferret, & Rudolph, 1990).
Ring Contractions in Cyclopropanes : Studies on trans-bicyclo[5.1.O]octane-4-carboxylic acid and similar compounds aid in understanding ring contractions in cyclopropanes, relevant for synthetic organic chemistry (Ashe, 1969).
Valence Isomerization Equilibria : Research on hexafluorocycloocta-1,3,5-triene/bicyclo[4.2.0]octa-2,4-diene systems contributes to understanding valence isomerizations, significant in theoretical and physical chemistry (Rahman et al., 1990).
Alternating Ring-Opening Metathesis Polymerization : Studies on Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides reveal their role in alternating ring-opening metathesis polymerization, highlighting potential applications in advanced polymer synthesis (Chen, Li, & Sampson, 2018).
Effects of Substituent Groups in Saturated Systems : The impact of substituent groups on the reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids informs the understanding of electronic effects in organic molecules, useful in drug design and synthesis (Roberts & Moreland, 1953).
Propiedades
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXTUZNVYEODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
CAS RN |
14381-41-0 | |
| Record name | 14381-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



